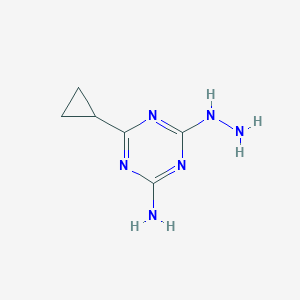

4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields such as agriculture, medicine, and material science

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine typically involves the substitution of chlorine atoms in cyanuric chloride by amino and hydrazinyl groups. One common method includes the sequential nucleophilic substitution of chlorine atoms in cyanuric chloride by amino and hydrazinyl groups . Another approach involves the condensation of hydrazinyl-1,3,5-triazines with single-carbon atom reagents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the hydrazinyl group can be replaced by other nucleophiles.

Condensation Reactions: It can participate in condensation reactions with single-carbon atom reagents to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines and hydrazine hydrate are commonly used under basic conditions.

Condensation: Reagents like triethyl orthoacetate are used under heating conditions (130–140°C) for extended periods (10–15 hours).

Major Products: The major products formed from these reactions include various substituted triazines and triazolo-triazines .

Aplicaciones Científicas De Investigación

4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of adenosine A2a receptors, which play a role in various physiological processes . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparación Con Compuestos Similares

4,6-Diazido-N, N-dimethyl-1,3,5-triazin-2-amine: Known for its energetic properties.

2,4,6-Tris (5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Another nitrogen-rich compound with high energy applications.

Uniqueness: 4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine is unique due to its cyclopropyl and hydrazinyl substituents, which impart distinct chemical reactivity and potential biological activity compared to other triazine derivatives .

Actividad Biológica

4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine (CAS No. 175204-76-9) is a heterocyclic compound belonging to the triazine class. Its unique structure, characterized by a cyclopropyl group and a hydrazinyl moiety, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C6H10N6

- Molecular Weight : 166.18 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably:

- Adenosine A2A Receptor Inhibition : Some derivatives of this compound have demonstrated potential as inhibitors of the adenosine A2A receptor, which plays a crucial role in several physiological processes and is implicated in various diseases including cancer and neurodegenerative disorders .

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antitumor | Induces apoptosis in various cancer cell lines; potential for development as an anticancer agent. |

| Neuroprotective | Exhibits neuroprotective effects in models of neurodegeneration; potential for treating conditions like Parkinson's disease. |

| Antifungal | Some derivatives have shown efficacy against fungal pathogens, suggesting a role in antifungal therapy. |

| Antiviral | Investigated for activity against viral infections; specific mechanisms are still under study. |

Case Studies and Research Findings

- Antitumor Efficacy : A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .

- Neuroprotective Effects : Research has shown that derivatives of this compound can protect neuronal cells from oxidative stress-induced damage, highlighting its potential for treating neurodegenerative diseases .

- Inhibition Studies : In vitro assays demonstrated that certain derivatives effectively inhibit the activity of key enzymes involved in tumor progression and inflammation, further supporting their therapeutic potential .

Propiedades

IUPAC Name |

4-cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N6/c7-5-9-4(3-1-2-3)10-6(11-5)12-8/h3H,1-2,8H2,(H3,7,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUQVVNKTZWOTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NC(=N2)NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381942 |

Source

|

| Record name | 4-cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-76-9 |

Source

|

| Record name | 4-cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.